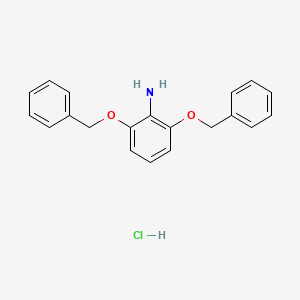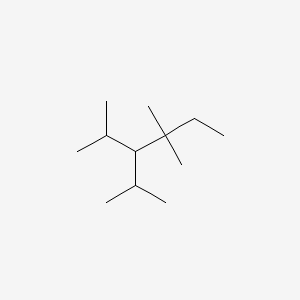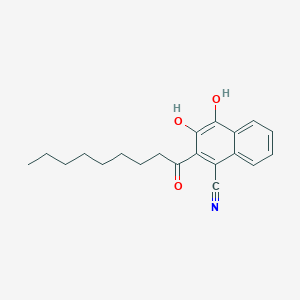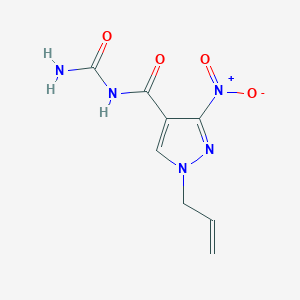
N-Carbamoyl-3-nitro-1-(prop-2-en-1-yl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Carbamoyl-3-nitro-1-(prop-2-en-1-yl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of a carbamoyl group, a nitro group, and a prop-2-en-1-yl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbamoyl-3-nitro-1-(prop-2-en-1-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the nitro group: Nitration can be performed using nitric acid or other nitrating agents.
Addition of the prop-2-en-1-yl group: This can be done through alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst.
Substitution: The prop-2-en-1-yl group can participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution reagents: Alkyl halides, nucleophiles.
Major Products
Amino derivatives: From the reduction of the nitro group.
Substituted pyrazoles: From substitution reactions involving the prop-2-en-1-yl group.
Scientific Research Applications
N-Carbamoyl-3-nitro-1-(prop-2-en-1-yl)-1H-pyrazole-4-carboxamide may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use as a precursor in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific application. In a biological context, it might interact with enzymes or receptors, affecting biochemical pathways. The nitro group could be involved in redox reactions, while the carbamoyl group might participate in hydrogen bonding with biological targets.
Comparison with Similar Compounds
Similar Compounds
N-Carbamoyl-3-nitro-1H-pyrazole-4-carboxamide: Lacks the prop-2-en-1-yl group.
3-Nitro-1-(prop-2-en-1-yl)-1H-pyrazole-4-carboxamide: Lacks the carbamoyl group.
N-Carbamoyl-1-(prop-2-en-1-yl)-1H-pyrazole-4-carboxamide: Lacks the nitro group.
Uniqueness
N-Carbamoyl-3-nitro-1-(prop-2-en-1-yl)-1H-pyrazole-4-carboxamide is unique due to the combination of its functional groups, which can confer specific chemical reactivity and biological activity.
Properties
CAS No. |
61716-95-8 |
|---|---|
Molecular Formula |
C8H9N5O4 |
Molecular Weight |
239.19 g/mol |
IUPAC Name |
N-carbamoyl-3-nitro-1-prop-2-enylpyrazole-4-carboxamide |
InChI |
InChI=1S/C8H9N5O4/c1-2-3-12-4-5(6(11-12)13(16)17)7(14)10-8(9)15/h2,4H,1,3H2,(H3,9,10,14,15) |
InChI Key |
VVHVPEDORONTLD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C=C(C(=N1)[N+](=O)[O-])C(=O)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Oxabicyclo[3.1.0]hexan-2-ol;propanoic acid](/img/structure/B14560092.png)
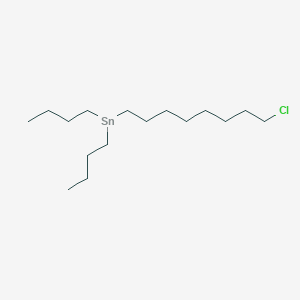
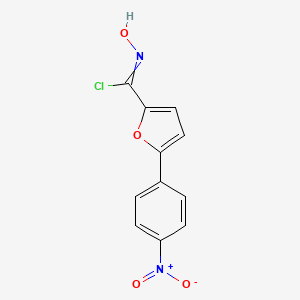
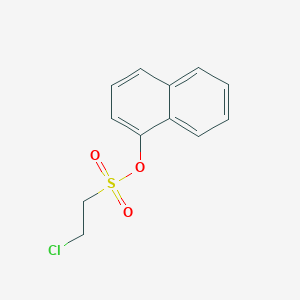
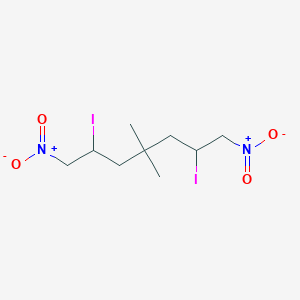

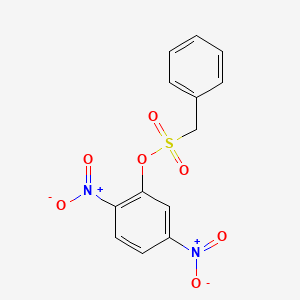
![3-(4-Phenoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14560146.png)
